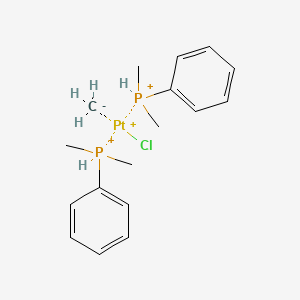
1-Ethyl-1-methylheptyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-methylheptyl acetate is an organic compound with the molecular formula C12H24O2. It is an ester formed from the reaction of 1-ethyl-1-methylheptanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated, and the ester is distilled off as it forms. This method ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1-methylheptyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: 1-Ethyl-1-methylheptanol and acetic acid.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-methylheptyl acetate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems due to its ester functional group.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the fragrance and flavor industries for its pleasant odor.
Wirkmechanismus
The mechanism of action of 1-ethyl-1-methylheptyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester functional group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simpler ester with a similar fruity odor.
Isoamyl acetate: Known for its banana-like odor.
Butyl acetate: Commonly used in the production of lacquers and paints.
Uniqueness: 1-Ethyl-1-methylheptyl acetate is unique due to its specific molecular structure, which imparts a distinct odor profile and makes it suitable for specialized applications in the fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
22616-19-9 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
3-methylnonan-3-yl acetate |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-9-10-12(4,6-2)14-11(3)13/h5-10H2,1-4H3 |
InChI-Schlüssel |
HVPKIOUHNVOKDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(CC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


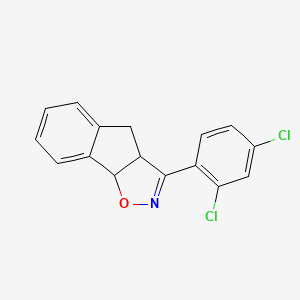
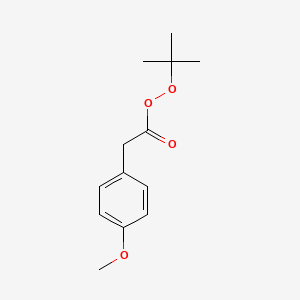
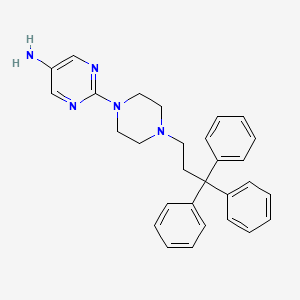

![N-[4-(Cinnamylideneamino)piperazin-1-YL]-3-phenyl-prop-2-EN-1-imine](/img/structure/B14700360.png)

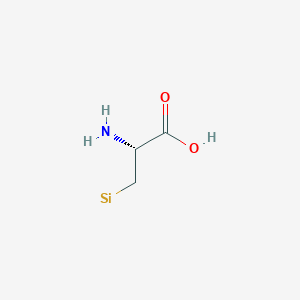
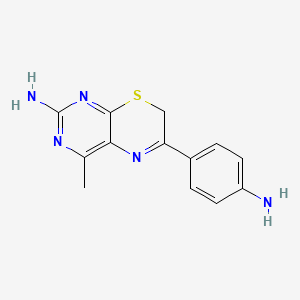
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
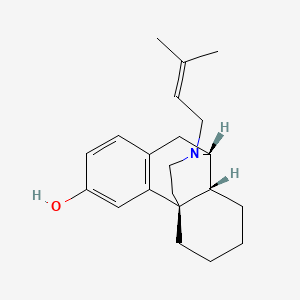
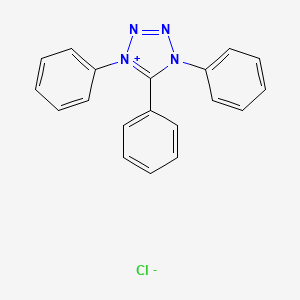

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)
